(5S)-1-Boc-5-trifluoromethyl-D-proline

Peptide Conformation Amide Bond Isomerism Stereoelectronic Effects

The specific 5S stereochemistry and Boc protection are critical; substitution with 4-position fluoroprolines or unprotected analogs fails to replicate the unique cis/trans amide equilibrium shift. The CF₃ group increases cis conformer population and enhances membrane permeability vs. native D-proline. Procure this exact building block to pre-organize β-turn motifs, introduce 19F NMR handles, and ensure orthogonal SPPS compatibility.

Molecular Formula C11H16F3NO4
Molecular Weight 283.24 g/mol
Cat. No. B8211117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5S)-1-Boc-5-trifluoromethyl-D-proline
Molecular FormulaC11H16F3NO4
Molecular Weight283.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C(CCC1C(F)(F)F)C(=O)O
InChIInChI=1S/C11H16F3NO4/c1-10(2,3)19-9(18)15-6(8(16)17)4-5-7(15)11(12,13)14/h6-7H,4-5H2,1-3H3,(H,16,17)/t6-,7+/m1/s1
InChIKeyHTWYRHWSBFSGNX-RQJHMYQMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5S)-1-Boc-5-trifluoromethyl-D-proline: A Conformation-Modulating Proline Analog for Precision Peptide Engineering and 19F NMR Applications


(5S)-1-Boc-5-trifluoromethyl-D-proline is a protected, non-natural D-proline derivative that integrates two strategically significant modifications: a tert-butoxycarbonyl (Boc) protecting group at the nitrogen and a trifluoromethyl (CF₃) substituent at the C5 position of the pyrrolidine ring [1]. The compound serves as a conformationally biased building block for solid-phase and solution-phase peptide synthesis, where the electron-withdrawing CF₃ group substantially alters the amide bond cis/trans equilibrium relative to unmodified proline [2]. This compound belongs to a class of fluorinated proline analogs employed in medicinal chemistry for enhancing peptide metabolic stability, tuning secondary structure, and introducing 19F NMR spectroscopic handles [3]. The Boc protection enables controlled incorporation into peptide chains under standard coupling conditions, with deprotection occurring under acidic conditions to reveal the free secondary amine for subsequent elongation.

Why (5S)-1-Boc-5-trifluoromethyl-D-proline Cannot Be Replaced by Unsubstituted Proline or 4-Position Fluorinated Analogs


Substituting (5S)-1-Boc-5-trifluoromethyl-D-proline with unmodified D-proline or 4-fluoroproline derivatives in peptide engineering applications results in fundamentally different conformational outcomes that compromise experimental objectives. The CF₃ group at the C5 position exerts a distinct stereoelectronic effect on the pyrrolidine ring pucker and the preceding amide bond geometry that differs markedly from both hydrogen and 4-position fluorine substituents [1]. Specifically, while 4-fluoroprolines modulate ring pucker through gauche effects, the 5-CF₃ substituent directly perturbs the amide bond cis/trans equilibrium—decreasing the trans-to-cis isomerization energy and increasing the cis conformer population compared to native proline [2]. This alteration is position-specific and magnitude-dependent; 5-CF₃ substitution produces a conformational bias that 4-CF₃ analogs do not replicate [3]. Furthermore, the Boc protecting group is essential for orthogonal protection strategies during solid-phase peptide synthesis, whereas the unprotected 5-trifluoromethyl-D-proline lacks this synthetic utility. Procurement of the precise (5S) stereoisomer with Boc protection is therefore non-negotiable for experiments requiring controlled amide bond geometry modulation or 19F NMR structural labeling.

Quantitative Differentiation Evidence for (5S)-1-Boc-5-trifluoromethyl-D-proline: Conformation, Lipophilicity, and Biophysical Performance Data


5-CF3 Substitution Decreases trans-to-cis Amide Bond Isomerization Energy and Increases cis Conformer Population Compared to Unmodified Proline

Incorporation of the 5-CF₃ group into the proline scaffold produces a quantifiable shift in the cis/trans equilibrium of the preceding amide bond. The CF₃ substituent decreases the trans-to-cis amide bond isomerization energy relative to unmodified proline, resulting in an elevated population of the cis conformer [1]. This conformational perturbation is directly attributable to stereoelectronic effects of the strongly electron-withdrawing trifluoromethyl group at the C5 position, which alters the electronic environment of the amide nitrogen and adjacent carbonyl [1].

Peptide Conformation Amide Bond Isomerism Stereoelectronic Effects

5-CF3-Proline Substitution Preserves Native Gramicidin S Amphipathic Structure While Enabling 19F NMR Structural Analysis

Replacement of native proline with γ-(S)-trifluoromethyl proline in the cyclic peptide antibiotic gramicidin S preserves the overall amphipathic peptide structure [1]. This structural conservation is critical: the substitution introduces a sensitive 19F NMR reporter group without disrupting the peptide's native conformation or biological function. The trifluoromethyl group serves as a background-free NMR probe, enabling solid-state 19F NMR structural studies of polypeptides in membrane environments where conventional 1H NMR suffers from severe signal overlap [1].

19F NMR Spectroscopy Peptide Structure Conformational Labeling

CF3-Proline Substitution Enhances Peptide Hydrophobicity and Passive Membrane Diffusion Relative to Native Proline

Trifluoromethylation of the proline ring significantly enhances the hydrophobicity of peptides incorporating this analog. Lipophilicity measurements demonstrate that CF₃-substituted proline exhibits hydrophobicity comparable to valine [1]. In the context of the PLG (Pro-Leu-Gly-NH₂) tripeptide, incorporation of trifluoromethylated proline analogues significantly increases overall peptide hydrophobicity and promotes passive diffusion transport [2]. This enhancement stems from the strong electron-withdrawing and lipophilic character of the CF₃ group, which reduces hydrogen-bonding capacity with aqueous solvent while increasing partitioning into lipid membranes.

Peptide Drug Delivery Lipophilicity Membrane Permeability

Synthesis of Boc-Protected 4-Trifluoromethyl-D-prolines Provides Synthetic Route Benchmark for 5-CF3 Analog

While direct synthetic data for (5S)-1-Boc-5-trifluoromethyl-D-proline is limited in the accessible literature, the synthetic methodology for structurally related Boc-protected 4-trifluoromethyl-D-prolines has been established [1]. Qiu and Qing reported the simultaneous synthesis of Boc-protected trans- and cis-4-trifluoromethyl-D-prolines starting from L-serine, achieving diastereomeric separation via flash chromatography [1]. Del Valle et al. developed asymmetric hydrogenation strategies for Boc-protected cis- and trans-4-trifluoromethylprolines [2]. These methodologies establish the synthetic feasibility of Boc-protected trifluoromethylated proline scaffolds and provide transferable synthetic logic applicable to the 5-CF3 analog. The availability of enantiopure 5-CF3-proline synthesis routes (Ruppert-Prakash addition to L-pyroglutamic esters followed by elimination and selective reduction) has been reported [3].

Asymmetric Synthesis Fluorinated Amino Acids Chiral Building Blocks

High-Impact Application Scenarios for (5S)-1-Boc-5-trifluoromethyl-D-proline Based on Verified Evidence


Conformationally Biased Peptide Therapeutics: Tuning Amide Bond cis/trans Equilibrium for Enhanced Target Binding

Medicinal chemistry programs targeting β-turn-dependent protein-protein interactions or polyproline helix recognition motifs require precise control over backbone conformation. (5S)-1-Boc-5-trifluoromethyl-D-proline provides a quantifiable shift in the cis/trans amide bond equilibrium, decreasing isomerization energy and increasing cis conformer population relative to native proline [1]. This conformational bias can be exploited to pre-organize linear peptides into bioactive conformations, reducing the entropic penalty of binding and potentially improving potency and selectivity. The Boc protection enables seamless Fmoc/t-Bu solid-phase peptide synthesis compatibility.

19F NMR Structural Probe for Membrane Proteins and Aggregation-Prone Peptides

Structural biology of membrane-active peptides and amyloidogenic proteins suffers from severe 1H NMR signal congestion and low sensitivity. Substitution with (5S)-1-Boc-5-trifluoromethyl-D-proline introduces a 19F NMR reporter that preserves native amphipathic structure (as demonstrated in gramicidin S) while enabling background-free structural analysis [2]. The Boc-protected form allows site-specific incorporation during synthesis; subsequent deprotection yields the 19F-labeled peptide for solid-state NMR or solution-state 19F NMR studies of ligand binding, conformational dynamics, and protein-protein interactions in lipid bilayer environments.

Oral Peptide Bioavailability Enhancement Through CF3-Mediated Lipophilicity and Passive Diffusion Promotion

Peptide-based drug candidates face a fundamental delivery barrier: poor passive membrane permeability limits oral bioavailability. Incorporation of the 5-CF3-proline scaffold increases peptide hydrophobicity to levels comparable with valine and significantly promotes passive diffusion transport across biological membranes [3]. (5S)-1-Boc-5-trifluoromethyl-D-proline enables the design of metabolically stabilized, membrane-permeable peptide analogs without requiring prodrug strategies or formulation additives. This application is directly supported by PLG tripeptide studies showing enhanced passive diffusion upon trifluoromethylated proline incorporation [3].

Metabolically Stabilized Peptidomimetics for Neuroscience and CNS Applications

Peptides targeting CNS disorders (Parkinson's disease, depression, pain) require both blood-brain barrier penetration and resistance to proteolytic degradation. The electron-withdrawing CF₃ group at C5 of the proline ring alters the local electronic environment, potentially reducing susceptibility to proline-specific proteases while enhancing metabolic stability [1]. Studies of CF₃-containing MIF-1 analogs demonstrate that trifluoromethylated proline substitution can modulate in vivo biological activity in nociception models, supporting the viability of this scaffold for neuroscience-targeted peptidomimetic development. The Boc-protected building block enables systematic structure-activity relationship (SAR) studies of CF₃ positional effects on peptide pharmacology.

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